(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine is a compound that belongs to the class of benzoxazines, which are heterocyclic organic compounds characterized by a benzene ring fused to an oxazine ring. This specific compound is of interest due to its potential applications in medicinal chemistry and biological research. The molecular formula for this compound is , with a molecular weight of 178.23 g/mol .
This compound can be synthesized through various chemical methods, primarily involving the cyclization of appropriate precursors. It falls under the category of bioactive compounds, which are increasingly being explored for their pharmacological properties, including potential effects on neurotransmitter systems and other biological pathways .
The synthesis of (S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine typically involves several key steps:
The efficiency of these synthetic routes can vary based on reaction conditions such as temperature, solvent choice, and catalyst type.
The molecular structure of (S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine features a fused ring system that includes a six-membered oxazine ring and a benzene ring. The stereochemistry at the nitrogen atom is crucial for its biological activity.
Structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the synthesized compound.
(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action for (S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine primarily involves its interaction with specific biological targets in the central nervous system. It has been studied as a potential antagonist at serotonin receptors, particularly the 5-HT6 receptor. This interaction may modulate neurotransmitter release and influence various physiological processes such as mood regulation and cognitive function .
(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine has several applications in scientific research:
This chiral benzoxazine derivative exemplifies the critical intersection of stereochemistry and bioactive molecule design. Characterized by a fused bicyclic system and an asymmetric carbon center, it serves as a strategic pharmacophore in neuroscience and therapeutics research. Its molecular architecture enables precise interactions with biological targets, while its (S)-configuration governs its spatial recognition properties [1] [3].
The compound’s systematic IUPAC name is (S)-1-(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethan-1-amine, with a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.24 g/mol. Its CAS registry number (1315051-29-6) provides a unique identifier for chemical databases [3]. Key structural features include:
Table 1: Structural Identifiers of (S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-yl)-ethanamine
Identifier | Value |
---|---|
IUPAC Name | (S)-1-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethan-1-amine |
CAS Number | 1315051-29-6 |
Molecular Formula | C₁₀H₁₄N₂O |
Molecular Weight | 178.24 g/mol |
SMILES | CC@HC1=CC=C(OCCN2)C2=C1 |
InChI Key | NUVWVCBXUZDRMG-ZETCQYMHSA-N |
Spectral characterization includes ¹H/¹³C NMR data showing aromatic protons at 6.5–6.8 ppm, methylene groups of the oxazine ring at 3.8–4.3 ppm, and the chiral methine proton (CH-NH₂) at ~4.0 ppm. Mass spectrometry confirms the [M+H]⁺ peak at m/z 179.1 [1] [3].
Benzoxazine derivatives exhibit diverse bioactivities tied to their ability to modulate neurological and inflammatory pathways:
Table 2: Pharmacological Profiles of Key Benzoxazine Derivatives
Activity | Representative Compound | Key Metric | Therapeutic Implication |
---|---|---|---|
5-HT₆ Antagonism | Analogues | Kᵢ < 1 nM | Cognitive disorders |
Ferroptosis Inhibition | NYY-6a | EC₅₀ ≈ 50 nM | Acute liver injury, neurodegeneration |
TXA₂ Antagonism/PGI₂ Agonism | 8-Oxyacetic acid derivatives | IC₅₀ (TXA₂) < 100 nM; EC₅₀ (PGI₂) < 1 μM | Thrombosis, hypertension |
Chirality profoundly influences this compound’s biological interactions:
C[C@H](N)C1=CC=C(OCCN2)C2=C1
explicitly denotes the (S)-configuration [3] [9]. Key Stereochemical Principle: In chiral environments (e.g., enzymes or receptors), the (S)-enantiomer adopts a spatial orientation that optimizes binding interactions—similar to a left hand fitting a left glove. The (R)-enantiomer may be inactive or antagonistic due to suboptimal binding [4] [9].
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 39731-48-1